molecular formula C11H7ClN4S2 B070977 5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 175204-98-5

5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No. B070977
CAS RN: 175204-98-5
M. Wt: 294.8 g/mol
InChI Key: HMAMBLCUEJIZAV-UHFFFAOYSA-N
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Description

“5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C11H7ClN4S2 . It has an average mass of 294.783 Da and a monoisotopic mass of 293.980072 Da . This compound is used in scientific research and exhibits unique properties, making it valuable for various applications such as drug discovery, molecular biology, and material science.


Molecular Structure Analysis

The molecular structure of “5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine” consists of a thiadiazole ring attached to a quinoline ring via a sulfur atom . The quinoline ring contains a chlorine atom at the 7th position .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 544.5±53.0 °C at 760 mmHg, and a flash point of 283.1±30.9 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 118 Å2 .

properties

IUPAC Name

5-(7-chloroquinolin-4-yl)sulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4S2/c12-6-1-2-7-8(5-6)14-4-3-9(7)17-11-16-15-10(13)18-11/h1-5H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAMBLCUEJIZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)SC3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369448
Record name 5-[(7-Chloroquinolin-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175204-98-5
Record name 5-[(7-Chloroquinolin-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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